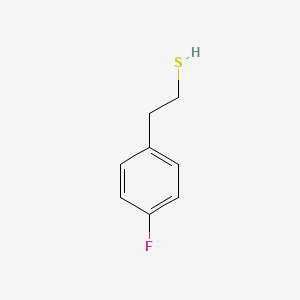

2-(4-Fluorophenyl)ethane-1-thiol

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-fluorophenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYQSLCBRGDSNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis and Properties of 2-(4-Fluorophenyl)ethane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic pathway for 2-(4-Fluorophenyl)ethane-1-thiol, a compound of interest for which limited experimental data is currently available. The guide provides a comprehensive, two-step synthetic protocol starting from the commercially available precursor, 2-bromo-1-(4-fluorophenyl)ethan-1-one. Furthermore, this document presents a summary of the predicted physicochemical properties of the target compound to aid in its potential application in research and drug development. All quantitative data is presented in structured tables, and the synthetic workflow is visualized using a Graphviz diagram.

Introduction

2-(4-Fluorophenyl)ethane-1-thiol is a fluorinated aromatic thiol that holds potential as a building block in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often leading to enhanced metabolic stability and binding affinity. The thiol functional group is a versatile handle for various chemical transformations, including the formation of disulfide bonds, thioethers, and for conjugation to biomolecules. Due to the limited availability of experimental data for this specific compound, this guide outlines a reliable synthetic route and provides predicted properties to facilitate its synthesis and further investigation.

Proposed Synthesis

A two-step synthetic route is proposed for the preparation of 2-(4-Fluorophenyl)ethane-1-thiol, commencing from 2-bromo-1-(4-fluorophenyl)ethan-1-one. The first step involves the reduction of the ketone to the corresponding alcohol, followed by the displacement of the bromine atom with a thiol group.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 2-(4-Fluorophenyl)ethane-1-thiol.

Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanol

This procedure outlines the reduction of the α-bromo ketone to the corresponding alcohol using sodium borohydride.[1][2][3]

Materials:

-

2-bromo-1-(4-fluorophenyl)ethan-1-one

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer, and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) to the solution in small portions, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~6 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, 2-bromo-1-(4-fluorophenyl)ethanol.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of 2-(4-Fluorophenyl)ethane-1-thiol

This protocol describes the conversion of the α-bromo alcohol to the target thiol via the formation of an isothiouronium salt followed by hydrolysis.[4][5][6][7]

Materials:

-

2-bromo-1-(4-fluorophenyl)ethanol

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethanol (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a solution of sodium hydroxide (3.0 eq) in deionized water to the flask.

-

Reflux the resulting mixture for an additional 2-3 hours to hydrolyze the isothiouronium salt.

-

Cool the reaction mixture to room temperature and acidify to pH ~7 with 1 M HCl.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude 2-(4-Fluorophenyl)ethane-1-thiol by vacuum distillation or column chromatography on silica gel.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₉FS |

| Molecular Weight | 156.22 g/mol |

| Boiling Point | ~210-220 °C (at 760 mmHg) |

| Melting Point | Not available |

| Density | ~1.2 g/cm³ |

| pKa (Thiol) | ~9.5 |

| LogP | ~2.5 |

| Polar Surface Area | 25.3 Ų |

| Refractive Index | ~1.55 |

Properties of Intermediates

The following table lists the known properties of the starting material and the synthesized intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-bromo-1-(4-fluorophenyl)ethan-1-one | C₈H₆BrFO | 217.04 | 403-29-2 |

| 2-bromo-1-(4-fluorophenyl)ethanol | C₈H₈BrFO | 219.05 | 50598-63-5 |

Conclusion

This technical guide provides a detailed, proposed synthetic route for 2-(4-Fluorophenyl)ethane-1-thiol, a compound with potential utility in various scientific fields. The described experimental protocols are based on well-established chemical transformations. The inclusion of predicted physicochemical properties offers a valuable resource for researchers interested in synthesizing and exploring the applications of this molecule. Further experimental validation of these properties is recommended.

References

- 1. Synthesis of Alcohols; Reduction of Ketones and Aldehydes - Chad's Prep® [chadsprep.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thiourea - Wikipedia [en.wikipedia.org]

- 7. ias.ac.in [ias.ac.in]

2-(4-Fluorophenyl)ethane-1-thiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-(4-Fluorophenyl)ethane-1-thiol, a sulfur-containing organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule, this document leverages information on analogous compounds, particularly 2-phenylethanethiol, to provide insights into its properties, synthesis, and potential applications.

Chemical Identity and Properties

Molecular Structure:

Predicted and Analogous Compound Properties:

The properties of 2-(4-Fluorophenyl)ethane-1-thiol are expected to be similar to its non-fluorinated analog, 2-phenylethanethiol. The presence of the fluorine atom is likely to influence properties such as polarity, boiling point, and metabolic stability.

| Property | 2-(4-Fluorophenyl)ethane-1-thiol (Predicted) | 2-Phenylethanethiol (Experimental)[1] | 2-(4-Fluorophenyl)ethanol (Precursor)[2] | 4-Fluorophenethyl bromide (Precursor) |

| Molecular Formula | C₈H₉FS | C₈H₁₀S | C₈H₉FO | C₈H₈BrF |

| Molecular Weight | 156.22 g/mol | 138.23 g/mol [1] | 140.15 g/mol | 203.05 g/mol |

| Boiling Point | Expected to be slightly higher than 2-phenylethanethiol | 217-218 °C @ 760 mmHg[1][3] | 99-101 °C @ 12 mmHg | 100-104 °C @ 15 mmHg |

| Density | Expected to be slightly higher than 2-phenylethanethiol | 1.032 g/mL at 25 °C[1][3] | 1.129 g/mL at 25 °C | 1.4498 g/mL at 25 °C |

| Refractive Index | Expected to be similar to 2-phenylethanethiol | n20/D 1.560[1][3] | n20/D 1.508 | n20/D 1.534 |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water, soluble in ethanol[1] | - | - |

| Odor | Pungent, disagreeable (typical of thiols) | Pungent, disagreeable[4] | - | - |

Synthesis and Experimental Protocols

The synthesis of 2-(4-Fluorophenyl)ethane-1-thiol can be achieved through several established methods for thiol preparation. The two primary routes involve the conversion of a corresponding alkyl halide or alcohol.

Synthesis from 4-Fluorophenethyl Bromide (Alkyl Halide Route)

This is a common and effective method for thiol synthesis. It can be carried out using either sodium hydrosulfide or thiourea.

Method A: Reaction with Sodium Hydrosulfide

This method involves the direct nucleophilic substitution of the bromide with the hydrosulfide anion.

Experimental Protocol (Method A):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenethyl bromide (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydrosulfide (NaSH, >1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Method B: Reaction with Thiourea followed by Hydrolysis

This two-step procedure avoids the direct use of odorous sodium hydrosulfide in the initial step and can sometimes provide cleaner products.

Experimental Protocol (Method B):

-

Step 1: Formation of the Isothiouronium Salt

-

In a round-bottom flask, dissolve 4-fluorophenethyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to allow the isothiouronium salt to crystallize.

-

Collect the salt by filtration.

-

-

Step 2: Hydrolysis

-

In a separate flask, dissolve the isothiouronium salt in an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Reflux the mixture for a few hours to effect hydrolysis.

-

Cool the reaction and acidify with a dilute acid.

-

Work-up and purify the product as described in Method A.

-

Synthesis from 2-(4-Fluorophenyl)ethanol (Alcohol Route)

This route typically involves the conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with a thiol source.

Experimental Protocol:

-

Step 1: Tosylation of the Alcohol

-

Dissolve 2-(4-fluorophenyl)ethanol (1.0 eq) in pyridine or dichloromethane with a non-nucleophilic base (e.g., triethylamine).

-

Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq).

-

Stir the reaction at low temperature and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the tosylate product.

-

Purify the tosylate by recrystallization or column chromatography.

-

-

Step 2: Conversion to the Thiol

-

React the purified tosylate with a thiol source (sodium hydrosulfide or thiourea followed by hydrolysis) as described in the alkyl halide route protocols.

-

Spectral Data (Analogous Compound: 2-Phenylethanethiol)

The following spectral data for 2-phenylethanethiol can be used as a reference for the characterization of 2-(4-Fluorophenyl)ethane-1-thiol.[1][5][6]

1H NMR (Proton Nuclear Magnetic Resonance) of 2-Phenylethanethiol: [5]

-

δ ~7.3 ppm (m, 5H): Aromatic protons of the phenyl group.

-

δ ~2.85 ppm (q, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).

-

δ ~2.70 ppm (dt, 2H): Methylene protons adjacent to the thiol group (-CH₂-SH).

-

δ ~1.35 ppm (t, 1H): Thiol proton (-SH).

For 2-(4-Fluorophenyl)ethane-1-thiol , the aromatic region would show a characteristic pattern for a 1,4-disubstituted benzene ring, likely two doublets of doublets. The chemical shifts of the methylene protons would be similar to the non-fluorinated analog.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) of 2-Phenylethanethiol: [1]

-

δ ~141 ppm: Quaternary aromatic carbon.

-

δ ~128.5 ppm: Aromatic CH carbons.

-

δ ~126.3 ppm: Aromatic CH carbon.

-

δ ~39.5 ppm: Methylene carbon adjacent to the phenyl group.

-

δ ~25.5 ppm: Methylene carbon adjacent to the thiol group.

For 2-(4-Fluorophenyl)ethane-1-thiol , the fluorine atom will cause splitting of the carbon signals in the aromatic ring (C-F coupling). The carbon directly attached to the fluorine will show a large coupling constant.

IR (Infrared) Spectroscopy of 2-Phenylethanethiol: [6]

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching.

-

~2550 cm⁻¹: S-H stretching (a weak but characteristic peak for thiols).

-

~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.

The IR spectrum of 2-(4-Fluorophenyl)ethane-1-thiol is expected to be very similar, with the addition of a strong C-F stretching band, typically in the region of 1250-1000 cm⁻¹.

MS (Mass Spectrometry) of 2-Phenylethanethiol: [1]

-

m/z 138 (M⁺): Molecular ion peak.

-

m/z 105: [M - SH]⁺ fragment.

-

m/z 91: [C₇H₇]⁺ (tropylium ion) fragment.

For 2-(4-Fluorophenyl)ethane-1-thiol , the molecular ion peak would be at m/z 156 . Key fragments would likely include the loss of the SH group (m/z 123) and the formation of a fluorobenzyl cation (m/z 109).

Safety and Handling

Specific safety data for 2-(4-Fluorophenyl)ethane-1-thiol is not available. However, based on the properties of analogous thiols like 2-phenylethanethiol, the following precautions should be taken[4][7][8]:

-

Toxicity: Thiols are generally considered toxic and have strong, unpleasant odors. Work should be conducted in a well-ventilated fume hood.

-

Irritation: May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.

Potential Applications in Drug Development

The introduction of a fluorine atom into a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. The 4-fluorophenyl motif is a common feature in many approved drugs due to its ability to:

-

Enhance Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

-

Increase Lipophilicity: This can affect the absorption, distribution, and penetration of the drug across biological membranes.

The thiol group is also a versatile functional group in drug design. It can act as a hydrogen bond donor or acceptor, a nucleophile, or a ligand for metal ions in metalloenzymes.

Given these properties, 2-(4-Fluorophenyl)ethane-1-thiol represents a valuable building block for the synthesis of novel drug candidates with potentially improved pharmacological profiles.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of 2-(4-Fluorophenyl)ethane-1-thiol from commercially available starting materials.

References

- 1. 2-Phenylethanethiol | C8H10S | CID 78126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-フェニルエタンチオール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Phenylethanethiol(4410-99-5) 1H NMR spectrum [chemicalbook.com]

- 6. Phenethyl mercaptan [webbook.nist.gov]

- 7. 2-Phenylethanethiol, 99% | Fisher Scientific [fishersci.ca]

- 8. 2-苯乙硫醇 98% | Sigma-Aldrich [sigmaaldrich.cn]

An In-depth Technical Guide to 2-(4-Fluorophenyl)ethane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 2-(4-Fluorophenyl)ethane-1-thiol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous aromatic thiols and general principles of organic chemistry to provide a predictive but thorough analysis.

Molecular Structure and Properties

2-(4-Fluorophenyl)ethane-1-thiol is an organosulfur compound featuring a 4-fluorophenyl group attached to an ethanethiol backbone. The sulfhydryl (-SH) group is the primary functional group, imparting the characteristic properties of a thiol.

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of 2-(4-Fluorophenyl)ethane-1-thiol based on the known properties of similar molecules and general chemical principles. Thiols generally have lower boiling points than their corresponding alcohols due to weaker hydrogen bonding.[1][2] They are also known for their strong, often unpleasant, odors.[1][3]

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C8H9FS | - |

| Molecular Weight | 156.22 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Typical for many simple thiols. |

| Odor | Strong, pungent, skunk-like | A characteristic feature of low-molecular-weight thiols.[1][3] |

| Boiling Point | Lower than 2-(4-fluorophenyl)ethanol | Thiols exhibit weaker hydrogen bonding than alcohols, leading to lower boiling points.[2][4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane) | The nonpolar aromatic ring and ethyl chain limit water solubility, a common trait for thiols.[1][4] |

| Acidity (pKa) | ~10-11 | Thiols are generally more acidic than alcohols.[3][5] |

Synthesis and Reactivity

Proposed Synthetic Pathway:

A common and effective method for preparing thiols is the reaction of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea.[2][7]

Figure 1: Proposed two-step synthesis of 2-(4-Fluorophenyl)ethane-1-thiol.

Experimental Protocol: Synthesis via Thiourea

This protocol is a generalized procedure based on the reaction of alkyl halides with thiourea.[2][7]

-

Formation of the Isothiouronium Salt:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2-bromoethyl)-4-fluorobenzene (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The isothiouronium salt may precipitate and can be collected by filtration.

-

-

Hydrolysis to the Thiol:

-

Suspend the crude isothiouronium salt in a solution of sodium hydroxide (2.5 equivalents) in deoxygenated water.

-

Heat the mixture to reflux for 2-3 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol to a disulfide.

-

Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

General Reactivity:

Thiols are versatile intermediates in organic synthesis. The sulfhydryl group can undergo several characteristic reactions:

-

Oxidation: Thiols are readily oxidized to disulfides, especially in the presence of mild oxidizing agents like iodine or even atmospheric oxygen.[5][8] Stronger oxidizing agents can yield sulfonic acids.[2]

-

Thiolate Formation: As weak acids, thiols react with strong bases to form thiolate anions (RS⁻), which are excellent nucleophiles.[5][8]

-

Alkylation: Thiolates can be alkylated to form thioethers (sulfides).[5]

-

Metal Complexation: The sulfur atom can coordinate with metal ions.[9]

Figure 2: Key reactions of the thiol functional group.

Spectroscopic Characterization

The structure of 2-(4-Fluorophenyl)ethane-1-thiol can be confirmed using a combination of spectroscopic techniques. The following table outlines the expected spectral data.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons: Two doublets or a complex multiplet in the range of 7.0-7.4 ppm.[10] - -CH₂-Ar: A triplet around 2.8-3.0 ppm. - -CH₂-SH: A quartet or triplet around 2.6-2.8 ppm. - -SH: A broad singlet or triplet around 1.3-1.6 ppm (position is variable and D₂O exchangeable). |

| ¹³C NMR | - Aromatic carbons: Multiple signals between 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.[10] - -CH₂-Ar: Signal around 35-40 ppm. - -CH₂-SH: Signal around 25-30 ppm. |

| IR Spectroscopy | - S-H stretch: A weak, sharp absorption band around 2550-2600 cm⁻¹.[11][12] - Aromatic C-H stretch: Absorption above 3000 cm⁻¹.[10] - Aliphatic C-H stretch: Absorptions just below 3000 cm⁻¹. - C-F stretch: A strong absorption in the range of 1100-1250 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 156. - Fragmentation: Expect fragmentation patterns corresponding to the loss of the thiol group and cleavage of the ethyl chain, such as a prominent peak for the fluorobenzyl cation at m/z = 109. |

Potential Biological and Pharmacological Significance

While the biological activity of 2-(4-Fluorophenyl)ethane-1-thiol has not been specifically reported, the presence of the thiol group suggests several potential roles and applications in drug development.

-

Antioxidant Activity: Thiols are known to be potent antioxidants.[13][14] The sulfhydryl group can scavenge reactive oxygen species, protecting cells from oxidative damage. This is a key function of endogenous thiols like glutathione.[14][15]

-

Enzyme Inhibition: The thiol group can act as a nucleophile and may interact with the active sites of various enzymes, potentially leading to their inhibition.[16]

-

Metal Chelation: Thiols can bind to heavy metal ions, a property that is utilized in chelation therapy.[9]

-

Prodrug and Linker Chemistry: The thiol group is a useful handle for bioconjugation, allowing the molecule to be attached to other molecules or drug delivery systems.

Figure 3: Potential biological roles and applications.

Safety and Handling

Thiols are known for their extremely potent and unpleasant odors.[17][18] It is imperative to handle 2-(4-Fluorophenyl)ethane-1-thiol with appropriate safety precautions.

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to prevent inhalation and contain the odor.[17][19]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20]

-

Waste Disposal: Thiol-containing waste should be quenched before disposal. A common method is to treat the waste with an oxidizing agent like bleach (sodium hypochlorite) to convert the thiol to a less odorous and less reactive species.[19][21] All contaminated glassware should also be decontaminated with a bleach solution.[19][21]

This guide provides a foundational understanding of 2-(4-Fluorophenyl)ethane-1-thiol for research and development purposes. Experimental validation of the predicted properties and protocols is essential for any practical application.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thiol - Wikipedia [en.wikipedia.org]

- 3. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]

- 4. Chapter 9 Notes [web.pdx.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 15. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry - MetwareBio [metwarebio.com]

- 16. longdom.org [longdom.org]

- 17. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 18. faculty.washington.edu [faculty.washington.edu]

- 19. Reagents & Solvents [chem.rochester.edu]

- 20. biosynth.com [biosynth.com]

- 21. research.columbia.edu [research.columbia.edu]

Spectroscopic Analysis of 2-(4-Fluorophenyl)ethane-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the expected spectroscopic characteristics of 2-(4-Fluorophenyl)ethane-1-thiol. Due to the absence of publicly available, comprehensive experimental spectroscopic data for this specific compound, this document outlines the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. A general experimental protocol for the synthesis of related aryl-alkanethiols is also presented, alongside a logical workflow for the spectroscopic characterization of such synthesized compounds. This guide is intended to serve as a reference for researchers involved in the synthesis and characterization of novel organosulfur compounds.

Introduction

2-(4-Fluorophenyl)ethane-1-thiol is a fluorinated aromatic thiol of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the reactive thiol group. Accurate characterization of this molecule is paramount for its application. This guide addresses the spectroscopic profile of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-(4-Fluorophenyl)ethane-1-thiol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.10 | Doublet of doublets (dd) or Multiplet (m) | 2H | H-2', H-6' (aromatic protons ortho to fluorine) |

| ~ 7.05 - 6.95 | Doublet of doublets (dd) or Multiplet (m) | 2H | H-3', H-5' (aromatic protons meta to fluorine) |

| ~ 2.85 | Triplet (t) | 2H | -CH₂-Ar |

| ~ 2.65 | Quartet (q) or Multiplet (m) | 2H | -CH₂-SH |

| ~ 1.40 | Triplet (t) | 1H | -SH |

Solvent: CDCl₃. The chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for 2-(4-Fluorophenyl)ethane-1-thiol

| Chemical Shift (δ, ppm) | Assignment |

| ~ 161.5 (d, ¹JCF ≈ 245 Hz) | C-4' (carbon bearing fluorine) |

| ~ 137.0 (d, ⁴JCF ≈ 3 Hz) | C-1' (ipso-carbon) |

| ~ 130.5 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |

| ~ 115.5 (d, ²JCF ≈ 21 Hz) | C-3', C-5' |

| ~ 39.0 | -CH₂-Ar |

| ~ 25.0 | -CH₂-SH |

Solvent: CDCl₃. Chemical shifts are approximate. The signals for the fluorinated aromatic ring will appear as doublets due to C-F coupling.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 2-(4-Fluorophenyl)ethane-1-thiol

| m/z | Interpretation |

| 156 | [M]⁺ (Molecular Ion) |

| 123 | [M - SH]⁺ |

| 109 | [C₆H₄F-CH₂]⁺ |

| 96 | [C₆H₄F]⁺ |

Ionization method: Electron Ionization (EI). The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical species.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for 2-(4-Fluorophenyl)ethane-1-thiol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3020 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 2600 - 2550 | Weak | S-H stretch |

| ~ 1600, 1500 | Strong | Aromatic C=C stretch |

| ~ 1220 | Strong | C-F stretch |

| ~ 830 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Sample state: Neat liquid or KBr pellet.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of 2-(4-Fluorophenyl)ethane-1-thiol is not available in the searched literature. However, a general and robust method for the preparation of aryl-alkanethiols involves a two-step process starting from the corresponding aryl-alkene.

General Synthesis of an Aryl-alkanethiol from an Aryl-alkene

-

Anti-Markovnikov Hydrothiolation of an Alkene:

-

To a solution of the starting alkene (e.g., 4-fluorostyrene) in a suitable solvent (e.g., toluene or THF) is added a radical initiator (e.g., azobisisobutyronitrile - AIBN).

-

Thiourea is then added in slight excess.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

-

Hydrolysis of the Isothiouronium Salt:

-

The crude isothiouronium salt from the previous step is dissolved in a mixture of ethanol and water.

-

A strong base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is refluxed for several hours.

-

After cooling to room temperature, the reaction mixture is acidified with a dilute acid (e.g., HCl).

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude thiol is then purified by column chromatography or distillation.

-

Spectroscopic Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra are generally obtained using a mass spectrometer with an electron ionization (EI) source. The molecular ion peak and major fragmentation peaks are analyzed.

-

Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a KBr pellet for solid samples.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like 2-(4-Fluorophenyl)ethane-1-thiol.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

While direct experimental spectroscopic data for 2-(4-Fluorophenyl)ethane-1-thiol is not currently available in the public domain, this guide provides a robust set of predicted data based on established spectroscopic principles and analysis of similar chemical structures. The provided general synthesis protocol and characterization workflow offer a practical framework for researchers aiming to prepare and validate this and other related compounds. The availability of actual experimental data in the future will be invaluable for confirming and refining these predictions.

Navigating the Safe Handling of 2-(4-Fluorophenyl)ethane-1-thiol: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the presumed safety and handling procedures for 2-(4-Fluorophenyl)ethane-1-thiol, designed for professionals in research, development, and drug discovery. The information herein is intended to foster a culture of safety and to provide a framework for the responsible use of this chemical.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, 2-(4-Fluorophenyl)ethane-1-thiol is anticipated to possess the following hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: Likely to cause skin irritation.[1][2]

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

-

Stench: Thiols are known for their strong, unpleasant odor.[2][3]

Quantitative Data Summary for Structurally Related Compounds

The following table summarizes key quantitative data from structurally similar compounds. This information should be used as a conservative estimate for risk assessment until specific data for 2-(4-Fluorophenyl)ethane-1-thiol becomes available.

| Property | Value (for related compounds) | Source Citation |

| Physical State | Liquid (presumed) | General |

| Odor | Strong, unpleasant (Stench) | [2][3] |

| Boiling Point | Data not available | - |

| Flash Point | Data not available; other thiols can be flammable.[4] | [4] |

| Explosion Limits | Vapors may form explosive mixtures with air upon intense heating. | [2] |

| Log Pow (n-octanol/water) | 1.21 (for a related thiol) |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling 2-(4-Fluorophenyl)ethane-1-thiol. The following recommendations are based on guidelines for similar hazardous chemicals.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be necessary for splash hazards.[1]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., Nitrile rubber) that have been inspected prior to use.[6] Avoid latex gloves where possible due to potential allergies.[6]

-

Clothing: A lab coat is mandatory.[1] For larger quantities or increased risk of exposure, flame-retardant and impervious clothing should be worn.[5]

-

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[5]

Experimental Protocols: Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Use spark-proof tools and explosion-proof equipment if the compound is determined to be flammable.[4]

-

Wash hands thoroughly after handling.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3][7]

-

Keep away from oxidizing agents and strong bases.[3]

-

Store in a locked-up area accessible only to authorized personnel.[2]

-

Given the potential for air and light sensitivity, storing under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is recommended.[7]

Emergency Procedures

First-Aid Measures:

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek medical attention if irritation persists.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][8] Seek immediate medical attention.

Accidental Release Measures:

-

Ensure adequate ventilation and remove all sources of ignition.[4][7]

-

Wear appropriate personal protective equipment as described in Section 3.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[3][4]

-

Prevent the product from entering drains.[8]

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of safety and handling procedures for 2-(4-Fluorophenyl)ethane-1-thiol.

Caption: Workflow for Safe Handling of 2-(4-Fluorophenyl)ethane-1-thiol.

Conclusion

While specific data for 2-(4-Fluorophenyl)ethane-1-thiol remains to be fully characterized, a cautious and informed approach based on the known hazards of similar chemical entities is essential for ensuring laboratory safety. Researchers and drug development professionals must adhere to stringent safety protocols, utilize appropriate personal protective equipment, and be prepared for emergency situations. The integration of these practices into standard operating procedures will mitigate risks and promote a secure research environment.

References

A Technical Guide to 2-(4-Fluorophenyl)ethane-1-thiol for Researchers and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)ethane-1-thiol is a sulfur-containing organic compound that is emerging as a valuable building block in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive thiol group and a fluorinated aromatic ring, makes it a versatile intermediate for the synthesis of a wide range of molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds, making this thiol derivative a compound of significant interest for drug discovery and development. This guide provides a comprehensive overview of its chemical properties, available suppliers, and potential applications.

Chemical Properties and Specifications

2-(4-Fluorophenyl)ethane-1-thiol, with the CAS number 1055303-64-4, is characterized by its distinct molecular structure. Key physicochemical properties are summarized in the table below. While specific purity and impurity profiles are supplier-dependent, typical purities for research-grade material are generally high. Researchers are advised to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Property | Value | Reference |

| CAS Number | 1055303-64-4 | [1][2] |

| Molecular Formula | C₈H₉FS | [1][2] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| IUPAC Name | 2-(4-fluorophenyl)ethanethiol | [2] |

| Synonyms | 2-(4-Fluorophenyl)ethane-1-thiol, 2-(4-Fluoro-phenyl)-ethanethiol | [2] |

| InChI Key | VFYQSLCBRGDSNO-UHFFFAOYSA-N | [1] |

| SMILES | C1(CCS)=CC=C(F)C=C1 | [1] |

Key Suppliers

Several chemical suppliers specialize in providing 2-(4-Fluorophenyl)ethane-1-thiol for research and development purposes. The following table lists some of the prominent suppliers. It is recommended to contact them directly for pricing, availability, and detailed specifications.

| Supplier | Location | Contact Information |

| AiFChem | Somerville, MA, USA | Phone: +1-(617)-487-3080 |

| Ambeed, Inc. | Buffalo Grove, IL, USA | Phone: +1-(630)-580-1088 |

| BLD Pharmatech Ltd. | Shanghai, China | - |

Experimental Protocols

While specific experimental protocols for the direct use of 2-(4-Fluorophenyl)ethane-1-thiol are not widely published in peer-reviewed literature, its application can be inferred from its chemical nature as a thiol and from synthesis procedures for related compounds.

General Handling and Storage

Thiol compounds can be prone to oxidation. It is recommended to handle 2-(4-Fluorophenyl)ethane-1-thiol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation to the corresponding disulfide. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Synthesis of a Related Compound: 2-(4-fluorophenyl)thiophene

A patented method for the synthesis of the related compound, 2-(4-fluorophenyl)thiophene, provides insight into the types of reactions where the fluorophenyl moiety is utilized. This synthesis is a key step in the production of the anti-diabetic drug Canagliflozin. The general workflow involves a Suzuki coupling reaction.

This established synthetic route for a structurally similar compound suggests that 2-(4-Fluorophenyl)ethane-1-thiol can be synthesized through nucleophilic substitution reactions involving a suitable 4-fluorophenylethyl halide and a thiolating agent, or via reduction of a corresponding sulfonic acid derivative.

Potential Applications in Drug Discovery

The incorporation of the 2-(4-fluorophenyl)ethane-1-thiol moiety into larger molecules can be a strategic approach in drug design. The thiol group is a versatile functional handle for various chemical modifications and can also play a direct role in biological activity.

Thiol-Mediated Interactions

The thiol group is nucleophilic and can participate in Michael additions or act as a ligand for metal ions in metalloenzymes. This reactivity is crucial for the mechanism of action of many drugs. The covalent modification of target proteins by thiol-containing compounds is a well-established strategy in drug development.

Role of the Fluorophenyl Group

The 4-fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom can:

-

Enhance Metabolic Stability: By blocking sites of oxidative metabolism.

-

Increase Binding Affinity: Through favorable interactions with the target protein.

-

Improve Lipophilicity: Potentially enhancing membrane permeability.

Given these properties, 2-(4-Fluorophenyl)ethane-1-thiol is a promising starting material for the synthesis of novel inhibitors for various enzyme classes, such as kinases, proteases, and phosphatases, where a reactive cysteine residue is present in the active site.

Conclusion

2-(4-Fluorophenyl)ethane-1-thiol is a chemical intermediate with considerable potential for researchers, scientists, and drug development professionals. Its combination of a reactive thiol group and a fluorinated phenyl ring offers a versatile platform for the synthesis of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. While detailed biological studies on this specific molecule are not yet prevalent in the public domain, its structural alerts and the established utility of similar compounds strongly suggest its value in the exploration of new chemical space for therapeutic intervention. Further investigation into the synthesis and application of this compound is warranted to fully unlock its potential in drug discovery and materials science.

References

Application Notes and Protocols for 2-(4-Fluorophenyl)ethane-1-thiol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-(4-Fluorophenyl)ethane-1-thiol, a versatile building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. This document outlines key reactions, experimental protocols, and quantitative data for the application of this thiol in the synthesis of various organic compounds.

Introduction to the Synthetic Applications of 2-(4-Fluorophenyl)ethane-1-thiol

2-(4-Fluorophenyl)ethane-1-thiol is a valuable reagent for introducing the 2-(4-fluorophenyl)ethylthio moiety into organic molecules. Its utility stems from the nucleophilic nature of the thiol group, which readily participates in a variety of bond-forming reactions. The primary applications of this compound include:

-

S-Alkylation Reactions: Formation of thioethers through reaction with alkyl halides and other electrophiles.

-

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors.

-

Thioester Synthesis: Acylation with carboxylic acids or their derivatives to form thioesters.

The presence of the 4-fluorophenyl group is of particular interest in drug discovery. Fluorine substitution can block metabolic oxidation at the para-position of the phenyl ring, leading to improved drug half-life. Furthermore, the electronic properties of fluorine can influence the pKa of nearby functional groups and enhance binding interactions with biological targets.

Key Synthetic Transformations

Synthesis of 2-(4-Fluorophenyl)ethane-1-thiol

A common route to prepare 2-(4-Fluorophenyl)ethane-1-thiol involves the conversion of 2-(4-fluorophenyl)ethanol to the corresponding bromide, followed by substitution with a sulfur nucleophile.

S-Alkylation for Thioether Synthesis

The most fundamental reaction of 2-(4-Fluorophenyl)ethane-1-thiol is its S-alkylation to form thioethers. This transformation is typically achieved by deprotonating the thiol with a base to form the more nucleophilic thiolate, which then displaces a leaving group on an electrophile.

Table 1: Representative S-Alkylation Reactions with Analogous Thiols

| Thiol Reactant | Electrophile | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenethyl thiol | Benzyl bromide | K2CO3 | Acetonitrile | RT | 95 | N/A |

| Phenethyl thiol | 1-Bromobutane | NaH | THF | RT | 92 | N/A |

| Thiophenol | Methyl iodide | Cs2CO3 | DMF | RT | 98 | N/A |

Note: Data presented for analogous thiols as specific data for 2-(4-Fluorophenyl)ethane-1-thiol was not available in the searched literature. These examples are illustrative of typical reaction conditions and expected yields.

Michael Addition for Carbon-Sulfur Bond Formation

2-(4-Fluorophenyl)ethane-1-thiol can act as a soft nucleophile in Michael (conjugate) addition reactions with α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for forming carbon-sulfur bonds at the β-position of the acceptor. These reactions can often be performed under mild, catalyst-free conditions.[1][2][3]

Table 2: Representative Michael Addition Reactions with Analogous Thiols

| Thiol Reactant | Michael Acceptor | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| Thiophenol | Methyl vinyl ketone | None | Neat | 30 | 93 | [1] |

| 4-Chlorothiophenol | Methyl vinyl ketone | None | Neat | 30 | 98 | [1] |

| Benzylthiol | Methyl vinyl ketone | None | Neat | 30 | 76 | [1] |

| Thiophenol | Crotonaldehyde | None | Neat | 30 | 95 | [1] |

Thioester Synthesis

Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules. 2-(4-Fluorophenyl)ethane-1-thiol can be readily converted to the corresponding thioester by reaction with an acyl chloride or by condensation with a carboxylic acid using a coupling agent.[4][5]

Table 3: Representative Thioester Synthesis Reactions with Analogous Thiols

| Thiol Reactant | Acylating Agent | Coupling Agent/Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Thiophenol | Benzoyl chloride | Pyridine | Dichloromethane | RT | High | [4] |

| Benzyl thiol | Acetic anhydride | None | Neat | Reflux | High | N/A |

| Thiophenol | Benzoic acid | DCC | Dichloromethane | RT | Good | [4] |

Note: Data presented for analogous thiols as specific data for 2-(4-Fluorophenyl)ethane-1-thiol was not available in the searched literature. These examples provide general conditions for thioester synthesis.

Experimental Protocols

General Protocol for S-Alkylation of 2-(4-Fluorophenyl)ethane-1-thiol

Materials:

-

2-(4-Fluorophenyl)ethane-1-thiol

-

Alkyl halide (e.g., benzyl bromide, 1-bromobutane)

-

Base (e.g., potassium carbonate or sodium hydride)

-

Anhydrous solvent (e.g., acetonitrile or THF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2-(4-Fluorophenyl)ethane-1-thiol (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1-1.5 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired thioether.

General Protocol for Michael Addition of 2-(4-Fluorophenyl)ethane-1-thiol

Materials:

-

2-(4-Fluorophenyl)ethane-1-thiol

-

α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone, crotonaldehyde)

-

Optional: Catalyst (e.g., a weak base like triethylamine)

-

Optional: Solvent (e.g., dichloromethane, acetonitrile)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, mix 2-(4-Fluorophenyl)ethane-1-thiol (1.0-2.0 eq.) and the α,β-unsaturated carbonyl compound (1.0 eq.).[1]

-

If desired, add the catalyst and/or solvent. For many thiols, the reaction can proceed neat (without solvent).[1]

-

Stir the mixture at the desired temperature (typically room temperature to 50 °C) and monitor the reaction by TLC.

-

Once the reaction is complete, the product can often be purified directly by flash column chromatography on silica gel. If a solvent was used, it should be removed under reduced pressure prior to chromatography.

General Protocol for Thioester Synthesis from 2-(4-Fluorophenyl)ethane-1-thiol and an Acyl Chloride

Materials:

-

2-(4-Fluorophenyl)ethane-1-thiol

-

Acyl chloride (e.g., benzoyl chloride)

-

Base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 2-(4-Fluorophenyl)ethane-1-thiol (1.0 eq.) and the base (1.1 eq.) in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (1.0 eq.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Wash the reaction mixture with water and an aqueous solution of a weak acid (e.g., 1M HCl) to remove the base.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure thioester.

Conclusion

2-(4-Fluorophenyl)ethane-1-thiol is a versatile and valuable building block for the synthesis of a wide range of organic compounds. Its participation in S-alkylation, Michael addition, and thioesterification reactions allows for the straightforward introduction of the 2-(4-fluorophenyl)ethylthio group, a moiety of significant interest in medicinal chemistry due to the advantageous properties conferred by the fluorine atom. The protocols provided herein offer a starting point for the application of this reagent in various synthetic endeavors.

References

Application Notes and Protocols for 2-(4-Fluorophenyl)ethane-1-thiol as a Ligand in Metal Complexes

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental data or established protocols for the use of 2-(4-Fluorophenyl)ethane-1-thiol as a ligand in metal complexes. The following application notes and protocols are therefore provided as a generalized guide for researchers and drug development professionals interested in exploring this novel area. The methodologies are based on established principles of coordination chemistry and protocols for similar thiol-containing ligands. These protocols should be considered as a starting point and will require optimization and rigorous safety assessment in a laboratory setting.

Introduction

Thiols are a well-established class of ligands in coordination chemistry, known for their strong affinity for a variety of metal ions, particularly soft metals such as gold, platinum, palladium, and mercury. The sulfur atom in the thiol group acts as a soft Lewis base, forming stable coordinate bonds. The incorporation of a fluorophenyl group into the ligand structure, as in 2-(4-Fluorophenyl)ethane-1-thiol, can introduce unique electronic and steric properties to the resulting metal complexes. The fluorine atom is highly electronegative and can influence the electron density of the entire molecule, potentially affecting the stability, reactivity, and biological activity of the metal complex.

These notes provide a hypothetical framework for the synthesis, characterization, and potential applications of metal complexes featuring 2-(4-Fluorophenyl)ethane-1-thiol as a ligand.

Synthesis Protocols

Synthesis of 2-(4-Fluorophenyl)ethane-1-thiol (Ligand)

This protocol describes a potential synthetic route to 2-(4-Fluorophenyl)ethane-1-thiol from the corresponding commercially available starting material, 2-(4-fluorophenyl)ethanol.

Materials:

-

2-(4-Fluorophenyl)ethanol

-

Thionyl chloride (SOCl₂)

-

Thiourea (CH₄N₂S)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether (anhydrous)

-

Ethanol

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Chlorination of 2-(4-Fluorophenyl)ethanol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-fluorophenyl)ethanol in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 1-(2-chloroethyl)-4-fluorobenzene.

-

-

Formation of the Isothiouronium Salt:

-

Dissolve the crude 1-(2-chloroethyl)-4-fluorobenzene in ethanol.

-

Add an equimolar amount of thiourea to the solution.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated isothiouronium salt by filtration.

-

Wash the salt with cold ethanol and dry under vacuum.

-

-

Hydrolysis to the Thiol:

-

Suspend the isothiouronium salt in a solution of sodium hydroxide in water.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-(4-fluorophenyl)ethane-1-thiol can be purified by vacuum distillation or column chromatography.

-

Workflow for Ligand Synthesis:

Caption: Synthetic workflow for 2-(4-Fluorophenyl)ethane-1-thiol.

Synthesis of a Gold(I) Complex with 2-(4-Fluorophenyl)ethane-1-thiol

This protocol outlines a general procedure for the synthesis of a gold(I) complex, a common coordination partner for thiol ligands.

Materials:

-

2-(4-Fluorophenyl)ethane-1-thiol

-

Gold(I) chloride tetrahydrothiophene complex ((tht)AuCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (anhydrous)

-

Hexane (anhydrous)

-

Schlenk line and glassware

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(4-fluorophenyl)ethane-1-thiol in anhydrous dichloromethane.

-

In a separate Schlenk flask, dissolve (tht)AuCl in anhydrous dichloromethane.

-

To the solution of the thiol, add one equivalent of triethylamine to deprotonate the thiol and form the thiolate.

-

Slowly add the solution of (tht)AuCl to the thiolate solution at room temperature with vigorous stirring.

-

Stir the reaction mixture for 12-24 hours at room temperature.

-

Monitor the reaction by TLC or NMR spectroscopy.

-

Once the reaction is complete, filter the mixture to remove any precipitated triethylammonium chloride.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the gold(I) complex by adding anhydrous hexane.

-

Collect the solid product by filtration, wash with hexane, and dry under vacuum.

Workflow for Gold(I) Complex Synthesis:

Caption: Synthesis of a Gold(I)-thiolate complex.

Characterization Data (Hypothetical)

The following tables present hypothetical data that would be expected from the characterization of the ligand and its gold(I) complex.

Table 1: Hypothetical Spectroscopic Data for 2-(4-Fluorophenyl)ethane-1-thiol

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ 7.20-7.10 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 2.85 (t, 2H, -CH₂-S), 2.65 (q, 2H, Ar-CH₂-), 1.35 (t, 1H, -SH) |

| ¹³C NMR (CDCl₃) | δ 161.5 (d, ¹JCF = 245 Hz, C-F), 137.0, 130.0 (d, ³JCF = 8 Hz), 115.0 (d, ²JCF = 21 Hz), 38.0, 28.0 |

| ¹⁹F NMR (CDCl₃) | δ -116.0 (s) |

| IR (neat, cm⁻¹) | ~2550 (S-H stretch), ~1510, 1600 (C=C aromatic stretch), ~1220 (C-F stretch) |

| Mass Spec (EI) | m/z = 156 (M⁺) |

Table 2: Hypothetical Data for the Gold(I)-[2-(4-Fluorophenyl)ethane-1-thiolate] Complex

| Property | Hypothetical Value/Observation |

| Appearance | White to pale yellow solid |

| Melting Point | > 150 °C (with decomposition) |

| Solubility | Soluble in DCM, CHCl₃; Insoluble in hexane, water |

| ¹H NMR (CDCl₃) | Disappearance of the -SH proton signal. Shifts in the -CH₂-S and Ar-CH₂- protons. |

| Elemental Analysis | Calculated for C₈H₈FAuS: C, 30.20%; H, 2.54%. Found: C, 30.15%; H, 2.58%. |

Potential Applications and Experimental Protocols

Catalysis: Hypothetical Protocol for a Suzuki-Miyaura Coupling Reaction

Gold complexes, particularly those with phosphine co-ligands, can exhibit catalytic activity. This protocol provides a general method to screen the synthesized gold(I)-thiolate complex for catalytic activity in a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Gold(I)-[2-(4-Fluorophenyl)ethane-1-thiolate] complex (catalyst)

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Water mixture)

-

Internal standard for GC analysis (e.g., dodecane)

-

Gas chromatograph (GC)

Procedure:

-

To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard.

-

Add the solvent mixture (e.g., 3 mL toluene, 1 mL water).

-

Add the gold(I)-thiolate complex (0.01 mmol, 1 mol%).

-

Seal the vial and heat the reaction mixture at a set temperature (e.g., 80 °C) with vigorous stirring for a specified time (e.g., 24 hours).

-

At various time points, take aliquots of the reaction mixture, quench with water, extract with diethyl ether, and analyze by GC to determine the conversion and yield of the biaryl product.

Logical Flow for Catalysis Experiment:

Caption: Workflow for a catalytic cross-coupling reaction.

Biological Activity: Hypothetical Protocol for an In Vitro Cytotoxicity Assay

Metal complexes are often investigated for their potential as anticancer agents. The following is a general protocol for assessing the cytotoxicity of the synthesized gold(I) complex against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Gold(I)-[2-(4-Fluorophenyl)ethane-1-thiolate] complex dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the gold(I) complex in cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the complex. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Hypothetical Cytotoxicity Data (IC₅₀ values in µM)

| Cell Line | Gold(I)-thiolate Complex | Cisplatin (Control) |

| HeLa | 15.2 | 8.5 |

| MCF-7 | 22.8 | 12.1 |

Conclusion

The exploration of 2-(4-Fluorophenyl)ethane-1-thiol as a ligand in metal complexes represents a novel and potentially fruitful area of research. The protocols and data presented herein are intended to provide a foundational framework for initiating such studies. Researchers are encouraged to adapt and optimize these methods to synthesize and characterize new metal complexes and to investigate their catalytic and biological properties. The unique electronic nature of the 4-fluorophenyl group may impart interesting and valuable characteristics to these novel coordination compounds.

Application Notes and Protocols for Surface Modification using 2-(4-Fluorophenyl)ethane-1-thiol

Application Notes

Introduction

2-(4-Fluorophenyl)ethane-1-thiol is an organosulfur compound with a molecular structure that makes it a promising candidate for the surface modification of noble metals, particularly gold. The thiol group (-SH) serves as a robust anchor to the metal surface, leading to the spontaneous formation of a highly ordered, self-assembled monolayer (SAM). The fluorophenyl tail group allows for the precise tuning of surface properties.

Key Structural Features and Their Implications:

-

Thiol Head Group: The sulfur atom exhibits a strong affinity for gold surfaces, forming a stable gold-thiolate bond. This interaction is the driving force for the self-assembly process.

-

Ethyl Spacer: The two-carbon alkyl chain provides flexibility for the molecules to arrange themselves into a densely packed monolayer.

-

Fluorophenyl Tail Group: The terminal 4-fluorophenyl group dictates the interfacial properties of the modified surface. The presence of the aromatic ring can lead to pi-pi stacking interactions between adjacent molecules, contributing to the stability and order of the SAM. The fluorine atom is highly electronegative and can significantly alter the surface energy, leading to hydrophobic and potentially oleophobic properties.

Potential Applications:

-

Control of Wettability: The fluorinated aromatic surface can be used to create hydrophobic surfaces with specific water contact angles. This is relevant in applications such as microfluidics, anti-fouling coatings, and moisture-repellent surfaces.

-

Biomolecule Immobilization: The aromatic ring can be further functionalized to act as an anchor point for the immobilization of biomolecules, making it useful in the development of biosensors and biocompatible materials. The fluorinated surface may also serve to reduce non-specific protein adsorption.

-

Organic Electronics: The defined orientation and electronic properties of the aromatic SAM can be exploited in organic electronic devices to modify electrode work functions and improve charge injection/extraction.

-

Corrosion Resistance: Like other thiol-based SAMs, a well-formed monolayer of 2-(4-Fluorophenyl)ethane-1-thiol can act as a protective barrier against corrosion of the underlying metal substrate.

Experimental Protocols

2.1. Hypothetical Synthesis of 2-(4-Fluorophenyl)ethane-1-thiol

This protocol describes a plausible two-step synthesis starting from 2-(4-fluorophenyl)ethanol.

Step 1: Conversion of 2-(4-fluorophenyl)ethanol to 2-(4-fluorophenyl)ethyl bromide

-

To a solution of 2-(4-fluorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃, 0.5 equivalents) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-fluorophenyl)ethyl bromide.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Conversion of 2-(4-fluorophenyl)ethyl bromide to 2-(4-Fluorophenyl)ethane-1-thiol

-

Dissolve 2-(4-fluorophenyl)ethyl bromide (1 equivalent) in ethanol.

-

Add thiourea (1.1 equivalents) to the solution and reflux the mixture for 4-6 hours.

-

After cooling to room temperature, add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Reflux the mixture for another 2-3 hours.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to pH ~2-3.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-(4-Fluorophenyl)ethane-1-thiol.

-

Purify the product by distillation under reduced pressure or column chromatography.

2.2. Protocol for SAM Formation on Gold Substrates

Materials:

-

Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)

-

2-(4-Fluorophenyl)ethane-1-thiol

-

Absolute ethanol (spectroscopic grade)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen gas (high purity)

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 10-15 minutes. (CAUTION: Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

Rinse with absolute ethanol.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of 2-(4-Fluorophenyl)ethane-1-thiol in absolute ethanol.

-

Immediately immerse the clean, dry gold substrates into the thiol solution.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Post-Deposition Rinsing:

-

Remove the substrates from the thiol solution.

-

Rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Rinse with DI water.

-

Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

-

-

Storage:

-

Store the modified substrates in a clean, dry environment (e.g., a desiccator) until characterization.

-

2.3. Characterization Protocols

2.3.1. X-ray Photoelectron Spectroscopy (XPS)

Objective: To confirm the elemental composition of the SAM and determine the chemical state of the sulfur atom.

Procedure:

-

Mount the SAM-coated gold substrate onto the XPS sample holder.

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and F 1s regions.

-

Data Analysis:

-

The Au 4f spectrum should show the characteristic doublet at approximately 84.0 eV (Au 4f₇/₂) and 87.7 eV (Au 4f₅/₂).

-

The S 2p spectrum is expected to show a doublet with the S 2p₃/₂ peak around 162 eV, which is characteristic of a thiolate bond to gold.[1] A smaller peak around 163.5-164 eV might indicate the presence of unbound thiol or disulfide species.[1]

-

The C 1s spectrum will be complex, with contributions from the aliphatic and aromatic carbons. A peak corresponding to the C-F bond is also expected.

-

The F 1s spectrum should show a single peak at approximately 688 eV.

-

2.3.2. Contact Angle Goniometry

Objective: To measure the static contact angle of water on the modified surface to determine its wettability.

Procedure:

-

Place the SAM-modified substrate on the goniometer stage.

-

Dispense a small droplet (e.g., 5 µL) of DI water onto the surface using a microsyringe.

-

Capture an image of the droplet at the liquid-solid interface.

-

Use the instrument's software to measure the contact angle on both sides of the droplet.

-

Repeat the measurement at several different locations on the surface to ensure reproducibility.

-

Calculate the average contact angle and the standard deviation.

2.3.3. Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the barrier properties and integrity of the SAM.

Procedure:

-

Set up a three-electrode electrochemical cell with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Use a suitable electrolyte solution containing a redox probe, for example, 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl.[2]

-

Perform the EIS measurement at the formal potential of the redox probe.

-

Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

-

Data Analysis:

-

Plot the impedance data as a Nyquist plot (imaginary vs. real impedance).

-

For a well-formed, insulating SAM, the Nyquist plot will show a large semicircle, indicating a high charge-transfer resistance (Rct). A bare gold electrode will show a much smaller semicircle or a straight line.

-

The data can be fitted to an equivalent circuit model (e.g., a Randles circuit) to extract quantitative parameters such as Rct and the double-layer capacitance (Cdl).

-

Data Presentation

Table 1: Hypothetical XPS Atomic Concentrations for a 2-(4-Fluorophenyl)ethane-1-thiol SAM on Gold

| Element | Binding Energy (eV) | Atomic Concentration (%) |

| Au 4f | 84.0 | 25.5 |

| S 2p | 162.1 | 2.8 |

| C 1s | 285.0, 286.5 | 55.2 |

| F 1s | 688.3 | 16.5 |

Note: Atomic concentrations are hypothetical and will vary based on instrument parameters and monolayer quality.

Table 2: Expected Contact Angle Measurements

| Liquid | Expected Static Contact Angle (°) |

| Deionized Water | 85 - 95 |

| Hexadecane | 40 - 50 |

Note: These values are estimates based on similar fluorinated aromatic surfaces.[3][4]

Table 3: Comparative EIS Parameters

| Electrode | Rct (Ω·cm²) | Cdl (µF/cm²) |

| Bare Gold | ~100 | ~20 |

| SAM-modified Gold | > 1 x 10⁵ | ~1.5 |

Note: Rct (charge-transfer resistance) and Cdl (double-layer capacitance) are indicative of the monolayer's ability to block electron transfer.[2][5]

Visualizations

Caption: Workflow for the proposed synthesis of 2-(4-Fluorophenyl)ethane-1-thiol.

Caption: Workflow for SAM formation and subsequent surface characterization.

Caption: Relationship between molecular structure and resulting surface properties.

References

- 1. researchgate.net [researchgate.net]